Urea ammonium nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea ammonium nitrate is a solution composed of urea and ammonium nitrate dissolved in water. It is widely used as a nitrogen fertilizer in agriculture due to its high nitrogen content and ease of application. The combination of urea and ammonium nitrate provides a balanced supply of nitrogen in both quick-release and slow-release forms, making it an efficient source of nitrogen for plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of urea ammonium nitrate involves the synthesis of ammonium nitrate and the dissolution of urea in water. The process typically includes the following steps:

Synthesis of Ammonium Nitrate: Liquid ammonia is gasified and reacts with nitric acid in a neutralizer to produce ammonium nitrate.

Preparation of Urea Solution: Urea is dissolved in water to form a urea solution.

Production of this compound Solution: The ammonium nitrate solution is mixed with the urea solution in a second neutralizer to produce the this compound solution.

Cooling and Storage: The resultant solution is cooled, discharged, and stored.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale facilities. The process involves continuous mixing of heated solutions of urea and ammonium nitrate to form a clear liquid fertilizer. The nitrogen content in the final product can be adjusted by varying the proportions of urea and ammonium nitrate .

Análisis De Reacciones Químicas

Types of Reactions: Urea ammonium nitrate undergoes several chemical reactions, including:

Hydrolysis: Urea in the solution hydrolyzes to form ammonium and carbon dioxide in the presence of soil enzymes.

Nitrification: Ammonium ions are oxidized by soil bacteria to form nitrate ions.

Volatilization: Ammonium ions can volatilize as ammonia gas under certain conditions.

Common Reagents and Conditions:

Hydrolysis: Requires water and soil enzymes (urease).

Nitrification: Requires oxygen and nitrifying bacteria.

Volatilization: Occurs under alkaline soil conditions and high temperatures.

Major Products Formed:

Hydrolysis: Ammonium and carbon dioxide.

Nitrification: Nitrate ions.

Volatilization: Ammonia gas.

Aplicaciones Científicas De Investigación

Urea ammonium nitrate has a wide range of applications in scientific research:

Agriculture: Used as a nitrogen fertilizer to enhance crop yield and improve nitrogen use efficiency.

Environmental Studies: Studied for its impact on nitrogen emissions and soil health.

Biology: Used in experiments to study nitrogen metabolism in plants.

Chemistry: Utilized in research on nitrogen cycling and soil chemistry.

Mecanismo De Acción

The mechanism of action of urea ammonium nitrate involves the following steps:

Urea Hydrolysis: Urea is hydrolyzed by soil enzymes to form ammonium and carbon dioxide.

Nitrification: Ammonium is oxidized by soil bacteria to form nitrate, which is readily taken up by plants.

Nitrogen Uptake: Plants absorb nitrate and ammonium ions through their roots, which are then used for protein synthesis and other metabolic processes.

Comparación Con Compuestos Similares

Ammonium Nitrate: A highly soluble nitrogen fertilizer with a chemical formula of NH₄NO₃.

Urea: An organic compound with a chemical formula of CO(NH₂)₂, providing a high concentration of nitrogen.

Calcium Ammonium Nitrate: A compound that combines ammonium nitrate with calcium carbonate, used as a fertilizer.

Uniqueness of Urea Ammonium Nitrate: this compound is unique due to its balanced supply of nitrogen in both quick-release and slow-release forms. This makes it highly efficient in providing a continuous supply of nitrogen to plants throughout the growing season . Additionally, its liquid form allows for easy application and mixing with other nutrients and chemicals .

Propiedades

Número CAS |

15978-77-5 |

|---|---|

Fórmula molecular |

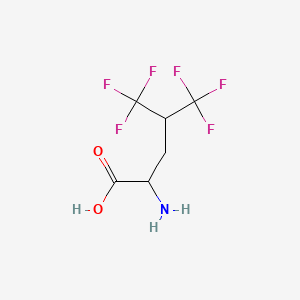

CH6N4O4 |

Peso molecular |

138.08 g/mol |

Nombre IUPAC |

hydrazinecarbonylazanium;nitrate |

InChI |

InChI=1S/CH5N3O.NO3/c2-1(5)4-3;2-1(3)4/h3H2,(H3,2,4,5);/q;-1/p+1 |

Clave InChI |

YXJNOPVNWPBDJG-UHFFFAOYSA-O |

SMILES canónico |

C(=O)([NH3+])NN.[N+](=O)([O-])[O-] |

Punto de ebullición |

107 °C |

Densidad |

Relative density (water = 1): 1.3 |

Descripción física |

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Solubilidad |

Solubility in water: miscible |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.